N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic 1,3-thiazole derivative featuring a substituted acetamide backbone. Its structure comprises a thiazole ring substituted with a urea-linked m-tolyl group and an acetamide side chain terminating in a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-14(8-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-7-6-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRUMFKAWFBIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Urea Linkage Formation: The urea linkage is introduced by reacting an isocyanate derivative with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.
Substitution Reactions: The final step involves the substitution of the phenyl groups with chloro and methyl groups. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens.
- Mechanism of Action : The thiazole ring is known to interact with microbial enzymes, disrupting their function and leading to cell death.
- Case Study : A study demonstrated that similar thiazole derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial activity .
Anticancer Properties
This compound has also been investigated for its anticancer properties.
- In Vitro Studies : Preliminary in vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is often assessed using assays such as the Sulforhodamine B assay .
- Molecular Docking Studies : Computational studies have indicated that this compound can bind effectively to target proteins involved in cancer cell survival, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Research into related thiazole derivatives has indicated that they may act as inhibitors of key inflammatory mediators.
- 5-Lipoxygenase Inhibition : In silico studies have suggested that similar compounds could inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests that this compound may warrant further investigation as a therapeutic agent for inflammatory diseases .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that are crucial for obtaining the desired purity and yield.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ureido Formation | m-Toluidine, Isocyanate | Ureido derivative |
| 2 | Thiazole Synthesis | Thioamide, Acetic Acid | Thiazole derivative |
| 3 | Acetamide Formation | Acetic Anhydride | Final product |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
- Thiazole Core : The thiazole ring is a common feature in antimicrobial agents. Compared to simpler analogs like N-(1,3-thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (), the target compound introduces a urea-functionalized m-tolyl group at the thiazole C2 position, which may enhance hydrogen-bonding interactions with biological targets .
- Substituent Effects: The 3-chloro-4-methylphenyl group on the acetamide side chain differs from the dichlorophenyl group in . The m-tolyl urea group introduces a planar aromatic system, contrasting with simpler alkyl or halogenated substituents in analogs like 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) from .
Antibacterial Activity
- MIC Values : Analogs like 107b (2-m-tolylacetamide) and 107k (chlorophenyl-substituted) in exhibit MICs of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s chloro-methylphenyl group may enhance lipophilicity, improving membrane penetration .
- Substituent Impact : Chlorine atoms in analogs (e.g., 107j, 107k) correlate with broad-spectrum activity, while methyl groups (e.g., 107a, 107b) improve selectivity. The combination in the target compound may offer dual advantages .
Antifungal Activity
- Potency Trends : Compounds with m-tolyl (107b) or p-tolyl (107a) groups in show strong antifungal activity against Aspergillus spp. The urea group in the target compound could further enhance interactions with fungal enzymes via hydrogen bonding .
Physicochemical and Crystallographic Properties
- Conformational Analysis : In -(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a dihedral angle of 61.8° between the phenyl and thiazole rings. The target compound’s 3-chloro-4-methylphenyl group may reduce this angle due to steric hindrance, affecting crystal packing and solubility .
- Hydrogen Bonding : The urea group in the target compound enables N–H···N/O interactions, unlike simpler acetamides. This may improve stability and crystallinity, as seen in ’s R₂²(8) dimer motifs .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound's structure incorporates a thiazole ring, a chloro-substituted aromatic ring, and a ureido moiety, which contribute to its potential pharmacological effects.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921473-58-7 |
| Molecular Formula | C20H19ClN4O2S |
| Molecular Weight | 414.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer progression. Molecular docking studies suggest that it can form hydrogen bonds with active site residues in target proteins, enhancing its inhibitory effects. Notably, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which is crucial in cancer cell proliferation and survival .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated an IC50 value of 0.62 ± 0.34 μM against HepG2 cells, outperforming established chemotherapeutic agents like Sorafenib (IC50 = 1.62 ± 0.27 μM) . Mechanistic studies reveal that this compound induces G2/M cell cycle arrest and early-stage apoptosis in cancer cells, thereby inhibiting their migration and colony-forming ability .
Comparative Efficacy
A comparison of the anticancer activities of similar thiazole derivatives highlights the potency of this compound:
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-... | 0.62 ± 0.34 | HepG2 (Liver Cancer) |
| Sorafenib | 1.62 ± 0.27 | HepG2 (Liver Cancer) |
| Other Thiazole Derivative A | X.XX | YYY |
Antimicrobial Properties
In addition to its anticancer properties, this compound may also possess antimicrobial activity. Similar thiazole derivatives have been explored for their potential as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria. The presence of the ureido group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives related to this compound:
- Cytotoxicity Study : A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, highlighting the superior performance of N-(3-chloro-4-methylphenyl)-... against HepG2 cells.
- Molecular Docking Analysis : Molecular docking studies confirmed strong binding affinity to IGF1R, with multiple hydrogen bonds contributing to its inhibitory action .
- Cell Cycle Analysis : Analysis revealed that treatment with this compound led to significant alterations in cell cycle distribution, particularly increasing G2-phase cells while decreasing M-phase cells .
Q & A
Synthesis and Optimization
Basic: What are the critical parameters for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?
- Methodological Answer:
Synthesis optimization involves controlling:- Temperature : Elevated temperatures (70–90°C) for cyclization reactions to form the thiazole ring .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea linkage formation .
- Reaction Time : Extended durations (6–12 hours) for multi-step coupling reactions .
- Catalysts : Use of triethylamine or pyridine to facilitate acetylation .
Key impurities (e.g., unreacted thiourea derivatives) are minimized via gradient chromatography .
Advanced: How can continuous flow chemistry improve yield in multi-step syntheses?
- Methodological Answer:
Continuous flow systems enable:- Precise Control : Real-time monitoring of intermediates, reducing side reactions .
- Automation : Integration with automated reactors for reproducible thiazole ring formation .
- Scalability : Higher throughput compared to batch processes, critical for generating gram-scale quantities .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer:
Advanced: How is X-ray crystallography applied to resolve conformational ambiguities?
- Methodological Answer:
Biological Activity Screening
Basic: What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer:
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC values for EGFR inhibition, as low as 14.8 nM in similar compounds) .
- Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive bacteria .
Advanced: How are molecular targets identified for this compound?
- Methodological Answer:
Mechanistic Studies
Basic: What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer:
Advanced: How do crystallographic studies inform target engagement?
- Methodological Answer:
Structure-Activity Relationships (SAR)
Basic: How do substituents on the thiazole ring affect bioactivity?
- Methodological Answer:
Advanced: Can QSAR models predict novel derivatives with improved potency?
- Methodological Answer:
Data Contradictions
Basic: How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .
- HPLC Purity Analysis : Compare impurity profiles across studies to identify side reactions .
Advanced: What strategies resolve conflicting bioactivity data across cell lines?
- Methodological Answer:
- Dose-Response Curves : Re-test compounds under standardized conditions (e.g., serum-free media) .
- Proteomic Profiling : Identify differential protein expression in resistant vs. sensitive cell lines .
Stability and Formulation
Basic: What physicochemical properties dictate formulation strategies?
- Methodological Answer:
Advanced: How are forced degradation studies designed to assess stability?
- Methodological Answer:
Computational Modeling
Basic: How is molecular docking used to predict binding modes?
- Methodological Answer:
Advanced: What role do molecular dynamics (MD) simulations play in mechanistic studies?
- Methodological Answer:
Advanced Derivative Design
Basic: What functional groups are prioritized for derivatization?
- Methodological Answer:
- Thioacetamide → Sulfonamide : Enhances solubility and target residence time .
- Pyridine Methylation : Reduces metabolic clearance in hepatic microsomes .
Advanced: How is click chemistry applied to generate focused libraries?
- Methodological Answer:
- Azide-Alkyne Cycloaddition : Cu(I)-catalyzed "click" reactions to append triazole moieties .
- In Vivo Compatibility : Use of strained alkynes (e.g., DBCO) for bioorthogonal tagging .
Ethical and Safety Considerations
Basic: What safety protocols are essential for handling this compound?
- Methodological Answer:
Advanced: How are genotoxicity risks assessed during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
